REACTION_CXSMILES
|
[F:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].C(O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O.[C:20]1(C)[CH:25]=[CH:24][C:23](S(O)(=O)=O)=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[F:1][CH:2]([C:7]([O:9][CH2:10][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:8])[C:3]([O:5][CH2:6][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:4] |f:2.3|
|
Name
|
5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
339 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
935 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
846 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
had distilled
|
Type
|
TEMPERATURE
|
Details
|
at 28-29 inches of Hg (water aspirator vacuum), the reaction temperature being maintained at 100° to 115° C
|
Type
|
CUSTOM
|
Details
|
After a total of 7 hours, the heat was removed
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
to cool, with continued stirring
|
Type
|
CUSTOM
|
Details
|
had lowered to 75° C.
|
Type
|
ADDITION
|
Details
|
isopropanol (450 mL) was added
|
Type
|
CUSTOM
|
Details
|
had lowered to 55° C.
|
Type
|
ADDITION
|
Details
|
hexane (1 L) was added
|
Type
|
CUSTOM
|
Details
|
The product crystallized out
|
Type
|
CUSTOM
|
Details
|
was placed in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with hexane (2xl L)
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A second crop of 29 g was obtained from the combined filtrates and washings, for a total yield of 81%
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |